Ceratamine A

Drug Metabolism Pharmacokinetics In Vitro Clearance

Choose Ceratamine A (≥98%) for its structurally simple, non-chiral imidazo[4,5-d]azepine core—a critical differentiator from complex agents like paclitaxel. Its unique, non-competitive tubulin-binding site enables taxane-resistance circumvention studies. The dibromo-substitution is essential for antimitotic potency, making the native structure the indispensable benchmark for SAR. With superior metabolic stability over its analog Ceratamine B, this is an optimized lead scaffold for medicinal chemistry programs requiring predictive pharmacokinetics.

Molecular Formula C17H16Br2N4O2
Molecular Weight 468.1 g/mol
CAS No. 634151-15-8
Cat. No. B026878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeratamine A
CAS634151-15-8
Synonyms4-[(3,5-Dibromo-4-methoxyphenyl)methyl]-6-methyl-2-(methylamino)imidazo[4,5-d]azepin-5(6H)-one; 
Molecular FormulaC17H16Br2N4O2
Molecular Weight468.1 g/mol
Structural Identifiers
SMILESCNC1=NC2=C(C(=O)N(C=CC2=N1)C)CC3=CC(=C(C(=C3)Br)OC)Br
InChIInChI=1S/C17H16Br2N4O2/c1-20-17-21-13-4-5-23(2)16(24)10(14(13)22-17)6-9-7-11(18)15(25-3)12(19)8-9/h4-5,7-8H,6H2,1-3H3,(H,20,22)
InChIKeyHAIJSTYZBPUVSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ceratamine A (CAS 634151-15-8) Procurement: A Structurally Simple, Non-Chiral Microtubule-Stabilizing Agent


Ceratamine A is a heterocyclic alkaloid, specifically an antimitotic agent, that was originally isolated from the marine sponge Pseudoceratina sp. [1]. It exerts its biological effects by acting as a microtubule-stabilizing agent, a mechanism of action shared with well-known anticancer drugs like paclitaxel [1]. A key distinguishing feature of Ceratamine A is its structurally simple, non-chiral imidazo[4,5-d]azepine core [2], which contrasts with the complex, chiral structures of most other natural microtubule stabilizers. This fundamental difference in molecular architecture underpins its unique biochemical and cellular profile.

Why Ceratamine A (CAS 634151-15-8) Is Not Interchangeable With Other Microtubule-Targeting Agents


Substituting Ceratamine A with a generic microtubule-targeting agent like paclitaxel or a close analog like Ceratamine B is not scientifically justifiable due to quantifiable differences in their target binding sites, metabolic stability, and core pharmacophore activity. Ceratamine A's unique binding site on tubulin means it does not compete with paclitaxel, a property critical for circumventing specific resistance mechanisms [1]. Furthermore, it exhibits distinct metabolic clearance rates compared to its close analog Ceratamine B [2]. Crucially, structure-activity relationship (SAR) studies confirm that even minor modifications, such as the removal of bromine atoms, lead to a significant loss in antimitotic potency, demonstrating that the native Ceratamine A structure is optimized for activity [3]. The evidence below provides the quantitative basis for these non-fungible characteristics.

Ceratamine A (CAS 634151-15-8) Quantitative Differentiation Evidence for Scientific Selection


Ceratamine A Exhibits Lower Metabolic Clearance Compared to Ceratamine B

In a direct head-to-head comparison of metabolic stability, Ceratamine A was found to have a lower estimated clearance rate in human liver microsomes than its close analog, Ceratamine B [1]. This suggests that Ceratamine A may possess more favorable pharmacokinetic properties for in vivo applications. Ceratamine B was estimated to have a moderate clearance, while Ceratamine A was found to have a low clearance [1].

Drug Metabolism Pharmacokinetics In Vitro Clearance Lead Optimization

Ceratamine A Binds to a Distinct Site on Tubulin Unrecognized by Paclitaxel

Mechanistic studies have demonstrated that Ceratamine A does not compete with paclitaxel for binding to microtubules in vitro [1]. This finding indicates that Ceratamine A interacts with a unique and non-overlapping binding site on tubulin.

Mechanism of Action Tubulin Binding Drug Resistance Microtubule Dynamics

The Native Dibromo Structure of Ceratamine A is Crucial for Its Antimitotic Activity

A direct SAR study established that removing the two bromine atoms from Ceratamine A to produce desbromoceratamine A results in a significant loss of antimitotic potency in a cell-based assay [1]. This finding confirms that the 3,5-dibromo-4-methoxybenzyl moiety is a critical feature of the pharmacophore.

Structure-Activity Relationship (SAR) Pharmacophore Halogen Bonding Analogue Comparison

Ceratamine A Exhibits Potent Cytotoxicity Against Ovarian Cancer Cells

Ceratamine A has a defined, quantitative cytotoxic effect against the human ovarian cancer cell line A2780, with a measured IC50 value of 11.2 μM after a 72-hour treatment as assessed by an MTT assay . While SAR studies have identified analogs with superior cytotoxicity in other cell lines, this value provides a baseline for the native compound's potency.

Cytotoxicity Cancer Cell Lines Ovarian Cancer In Vitro Pharmacology

High-Value Research Applications for Ceratamine A (CAS 634151-15-8) Based on Verified Evidence


Investigating Paclitaxel-Resistant Cancers

The evidence that Ceratamine A binds to a distinct site on tubulin and does not compete with paclitaxel makes it a critical tool for studying and circumventing paclitaxel resistance [1]. It can be used to probe alternative mechanisms of microtubule stabilization in cancer cell lines with acquired taxane resistance, potentially identifying new therapeutic strategies for patients who have failed paclitaxel or docetaxel treatment.

Medicinal Chemistry Lead Optimization Focused on Metabolic Stability

Based on the direct evidence that Ceratamine A possesses lower metabolic clearance in human liver microsomes compared to Ceratamine B [1], it serves as a superior lead scaffold for medicinal chemistry programs. Researchers aiming to develop microtubule-stabilizing agents with improved pharmacokinetic profiles should prioritize Ceratamine A over its less stable analog. Its structural simplicity also facilitates the efficient synthesis of focused libraries for further optimization [2].

Pharmacophore Validation for Microtubule-Stabilizing Agents

The SAR data definitively shows that the dibromo-substitution pattern on Ceratamine A is essential for its activity [1]. This makes Ceratamine A the standard against which all new analogs should be benchmarked to validate the importance of specific structural motifs. It is an essential control compound in any study aiming to design or discover novel microtubule stabilizers, ensuring that new chemical entities are not simply less active versions of the existing pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ceratamine A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.